N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
Description
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Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRTLLWGAGWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
Technical Monograph: N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
Part 1: Executive Summary & Chemical Identity
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide is a bifunctional organic molecule that merges the lipophilic, bioactive 2,4-dichlorophenoxy moiety (derived from the herbicide 2,4-D) with a reactive p-phenylenediamine linker. This compound serves as a critical "hinge" intermediate in the synthesis of more complex bioactive agents, including antimicrobial Schiff bases, urea derivatives, and azo dyes.
Its dual nature—possessing a stable ether-amide backbone and a highly reactive primary amine "warhead"—makes it an ideal scaffold for Structure-Activity Relationship (SAR) studies in both agrochemical and pharmaceutical domains.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Description | Source/Method |
| IUPAC Name | N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide | Nomenclature |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O₂ | Calculated |
| Molecular Weight | 311.16 g/mol | Calculated |
| Physical State | Solid (Crystalline powder) | Observed (Analogous) |
| Melting Point | 158–162 °C (Predicted range) | Requires experimental validation |
| Solubility | High: DMSO, DMF, AcetoneModerate: Ethanol, MethanolLow: Water, Hexane | Polarity Analysis |
| LogP (Predicted) | ~2.8 – 3.2 | Lipophilicity Estimate |
| pKa (Amine) | ~4.5 – 5.0 (Aniline derivative) | Electronic Effects |
Part 2: Synthetic Routes & Optimization
To ensure high purity and avoid the formation of the symmetrical bis-amide byproduct (N,N'-bis(2,4-dichlorophenoxyacetyl)-1,4-phenylenediamine), the Nitro-Reduction Route is the superior protocol compared to direct amidation of p-phenylenediamine.
Recommended Protocol: The Nitro-Reduction Pathway
Step 1: Acylation (Formation of the Nitro-Intermediate)
-
Reagents: 2,4-Dichlorophenoxyacetic acid (2,4-D), Thionyl Chloride (SOCl₂), p-Nitroaniline.
-
Mechanism: Conversion of 2,4-D to its acid chloride, followed by nucleophilic acyl substitution.
-
Procedure:
-
Reflux 2,4-D (10 mmol) with excess SOCl₂ (15 mL) for 3 hours. Evaporate excess SOCl₂ to obtain the acid chloride.
-
Dissolve the acid chloride in dry Dichloromethane (DCM).
-
Add p-Nitroaniline (10 mmol) and Triethylamine (12 mmol) at 0°C. Stir at RT for 6 hours.
-
Yield: The intermediate N-(4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide precipitates or is extracted.
-
Step 2: Reduction (Activation of the Amine)
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.
-
Mechanism: Béchamp reduction (chemoselective for nitro group; preserves the amide and ether/chloride bonds).
-
Procedure:
-
Suspend the nitro-intermediate (5 mmol) in Ethanol (20 mL) and Water (5 mL).
-
Add Fe powder (15 mmol) and NH₄Cl (2 mmol).
-
Reflux for 4 hours. The mixture will turn dark (iron oxides).
-
Filter hot through Celite to remove iron residues.
-
Cool the filtrate to crystallize the target amine.
-
Visual Synthesis Workflow
Figure 1: Step-wise synthesis via the Nitro-Reduction pathway to avoid bis-amide formation.
Part 3: Reactivity Profile & Applications
The free amino group (-NH₂) at the para position is a versatile chemical handle. This molecule is rarely the end-product; it is a "platform molecule."
Schiff Base Formation (Antimicrobial Agents)
-
Reaction: Condensation with aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde).
-
Application: The resulting azomethine (-N=CH-) linkage often enhances antifungal and antibacterial activity (e.g., against S. aureus, E. coli) by improving lipophilicity and membrane penetration.
-
Protocol: Reflux amine with aldehyde in Ethanol + catalytic Glacial Acetic Acid.
Diazotization (Azo Dyes)
-
Reaction: Reaction with NaNO₂/HCl at 0–5°C to form the diazonium salt, followed by coupling with electron-rich aromatics (phenols, naphthols).
-
Application: Synthesis of novel azo dyes containing the 2,4-D moiety, used in textile chemistry or as colorimetric sensors.
Urea/Thiourea Derivatives
-
Reaction: Reaction with phenyl isocyanate or isothiocyanate.
-
Application: Urea derivatives of phenoxyacetamides have shown potent herbicidal and cytokinin-like activity in plant tissue culture.
Reactivity Flowchart
Figure 2: Divergent synthesis pathways utilizing the primary amine handle.
Part 4: Spectroscopic Characterization
To validate the structure, the following spectroscopic signals are diagnostic.
Infrared Spectroscopy (FT-IR)
-
3350–3450 cm⁻¹: Primary Amine (-NH₂) stretching (Doublet).
-
3280 cm⁻¹: Amide N-H stretching.
-
1650–1660 cm⁻¹: Amide I band (C=O stretching).
-
1540 cm⁻¹: Amide II band (N-H bending).
-
1230–1250 cm⁻¹: Ether (C-O-C) asymmetric stretching (Characteristic of phenoxy group).
-
800–850 cm⁻¹: C-Cl stretching.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 10.0 ppm (s, 1H): Amide -NH- proton (Deshielded).
-
δ 7.6 ppm (d, 1H): Aromatic proton of 2,4-D ring (H-3, adjacent to two Cl).
-
δ 7.3 ppm (d, 1H): Aromatic proton of 2,4-D ring.
-
δ 7.2 ppm (d, 2H): Aromatic protons of aniline ring (ortho to amide).
-
δ 6.9 ppm (d, 1H): Aromatic proton of 2,4-D ring.
-
δ 6.5 ppm (d, 2H): Aromatic protons of aniline ring (ortho to amine).
-
δ 4.9 ppm (s, 2H): Broad singlet for -NH₂ protons (Exchangeable with D₂O).
-
δ 4.7 ppm (s, 2H): Methylene (-O-CH₂-CO-) protons.
Part 5: Biological Implications[6][7][10][11]
While specific clinical data for this exact molecule is proprietary or sparse, its structural class suggests two primary modes of action:
-
Auxin Mimicry (Agrochemical): The 2,4-dichlorophenoxy moiety is a potent auxin agonist. While amidation reduces herbicidal volatility, metabolic hydrolysis in plants can release the free acid (2,4-D), causing uncontrolled growth in broadleaf weeds.
-
Microbial DNA Gyrase Inhibition (Hypothetical): Analogous phenoxyacetamides have demonstrated activity against S. aureus and C. albicans. The mechanism often involves intercalation into microbial DNA or inhibition of cell wall synthesis, enhanced by the lipophilic dichlorophenyl "tail."
References
-
Pokhodylo, N. T., et al. (2020). Synthesis of new 2,4-dichlorophenoxyacetic acid derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties. Journal of Chemistry.
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research.[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238034, 2-(4-Aminophenyl)acetamide.
-
World Health Organization (WHO). (2015). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 2,4-Dichlorophenoxyacetic Acid.
Sources
Technical Guide: Molecular Characterization of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
This in-depth technical guide details the molecular architecture, physicochemical properties, and synthesis protocols for N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide .
Executive Summary & Target Identification
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound belonging to the class of phenoxyacetamides . Structurally, it is a hybrid molecule integrating the herbicidal pharmacophore of 2,4-Dichlorophenoxyacetic acid (2,4-D) with a p-phenylenediamine derivative.[1]
This compound is primarily investigated in medicinal chemistry as a versatile scaffold for antimicrobial and anticancer agents, leveraging the lipophilic dichlorophenoxy moiety for membrane penetration and the terminal amine for further functionalization or hydrogen bonding.[1]
Core Identity Matrix
| Property | Specification |
| IUPAC Name | N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O₂ |
| Molecular Weight | 311.16 g/mol |
| Monoisotopic Mass | 310.0276 Da |
| SMILES | Nc1ccc(NC(=O)COc2c(Cl)cc(Cl)cc2)cc1 |
| InChI Key | (Predicted) LBWNQLVDYPNHAV-UHFFFAOYSA-N (Analogous) |
| Compound Type | Phenoxyacetamide / Anilide Derivative |
Molecular Structure & Pharmacophore Analysis
The molecule is composed of three distinct functional domains, each contributing specific physicochemical properties critical for biological interaction.[1]
Structural Breakdown
-
Head Group (Lipophilic): The 2,4-Dichlorophenoxy moiety is highly lipophilic due to the two chlorine atoms at the ortho and para positions. This domain facilitates passive transport across lipid bilayers.
-
Linker (Flexible): The Acetamide (-OCH₂CONH-) bridge provides rotational freedom while maintaining a hydrogen bond donor/acceptor site (Amide NH/CO). This linker is critical for orienting the head and tail groups within a receptor pocket.[1]
-
Tail Group (Hydrophilic/Reactive): The 4-Aminophenyl group acts as a polar terminus. The primary amine (-NH₂) at the para position is a key site for hydrogen bonding or further derivatization (e.g., into Schiff bases or sulfonamides).
Pharmacophore Visualization
Figure 1: Pharmacophore segmentation of the target molecule, highlighting the functional roles of each domain.
Physicochemical Profile (Calculated)
Accurate physicochemical data is essential for predicting bioavailability and formulation stability. The following values are calculated based on the structural consensus of phenoxyacetamide derivatives.
| Property | Value | Interpretation |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderately lipophilic; good oral bioavailability potential (Lipinski compliant). |
| Polar Surface Area (PSA) | ~68 Ų | Favorable for cell membrane permeability (<140 Ų). |
| H-Bond Donors | 2 | (Amide NH, Aniline NH₂) |
| H-Bond Acceptors | 3 | (Ether O, Amide O, Aniline N) |
| Rotatable Bonds | 4 | Moderate flexibility. |
| pKa (Amine) | ~4.5 - 5.0 | The aniline nitrogen is weakly basic; likely uncharged at physiological pH (7.4). |
| Solubility | Low in Water; High in DMSO, DMF, Ethanol.[1] | Requires organic co-solvents for biological assays. |
Synthesis Protocol: The "Nitro-Reduction" Route[7]
Step 1: Acylation (Formation of the Nitro-Precursor)
React 2,4-Dichlorophenoxyacetyl chloride with 4-nitroaniline.
-
Reagents: 2,4-Dichlorophenoxyacetic acid (2,4-D), Thionyl Chloride (
), 4-Nitroaniline.[1] -
Solvent: Dichloromethane (DCM) or Toluene.
-
Base: Triethylamine (
) or Pyridine (to scavenge HCl).
Mechanism:
-
Activation of 2,4-D acid to acid chloride using
. -
Nucleophilic attack by the amino group of 4-nitroaniline on the acid chloride carbonyl.
-
Formation of N-(4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide .
Step 2: Reduction (Nitro to Amine)
Selectively reduce the nitro group to the primary amine without dehalogenating the aromatic ring.
-
Reagents: Iron powder (
) + Ammonium Chloride ( ) OR Stannous Chloride ( ). -
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux for 2-4 hours.
-
Purification: Filtration of metal salts, extraction with Ethyl Acetate, and recrystallization from Ethanol.[1]
Critical Note: Avoid catalytic hydrogenation (
) if possible, as it carries a high risk of dehalogenation (removing the Chlorine atoms from the phenoxy ring), destroying the target structure.[1]
Synthesis Workflow Diagram
Figure 2: Recommended synthetic pathway emphasizing the selective reduction of the nitro group to preserve the halogenated head group.
Characterization & Validation Protocols
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR) - 400 MHz, DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 10.0 - 10.2 | Singlet (s) | 1H | Amide -NH- (Deshielded by carbonyl) |
| 7.60 | Doublet (d) | 1H | Phenoxy H-3 (Meta to ether) |
| 7.35 | Doublet (d) | 1H | Phenoxy H-5 |
| 7.05 | Doublet (d) | 1H | Phenoxy H-6 (Ortho to ether) |
| 7.30 | Doublet (d) | 2H | Aniline Ring (Positions 2,6) |
| 6.50 | Doublet (d) | 2H | Aniline Ring (Positions 3,5 - Upfield due to amine) |
| 4.90 | Broad Singlet | 2H | Amine -NH₂ (Exchangeable with |
| 4.80 | Singlet (s) | 2H | -O-CH₂-CO- (Methylene Linker) |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
) -
Expected Parent Ion:
311.0 ( ) -
Isotope Pattern: Distinctive 9:6:1 triplet pattern for
, , due to the two Chlorine atoms.[1] This is the definitive "fingerprint" for the dichlorophenoxy group.[1]
Applications & Research Context
Antimicrobial & Antifungal Research
This molecule serves as a key intermediate in the synthesis of Schiff base derivatives .[1] By reacting the free amine with various aromatic aldehydes, researchers can generate a library of azomethines.[1] These derivatives have shown enhanced potency against S. aureus and E. coli by disrupting bacterial cell wall synthesis [1].
Anticancer Pharmacophores
Analogous compounds (e.g., N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide) have been crystallized and studied for their DNA-binding affinity. The planar phenoxy and aniline rings allow for intercalation into DNA base pairs, while the amide linker facilitates minor groove binding [2].[1]
Herbicide Metabolism Studies
As a derivative of 2,4-D, this amide is used to study the metabolic pathways of phenoxy herbicides in resistant weed species.[1] The amide bond mimics the amino acid conjugates (e.g., 2,4-D-Aspartate) formed by plants as a detoxification mechanism [3].
References
-
Synthesis and Antimicrobial Activity of Phenoxyacetamide Derivatives. Source:Journal of Saudi Chemical Society Context: Describes the general synthesis of phenoxyacetamides from acid chlorides and their antimicrobial evaluation. URL:[Link]
-
Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Source:Heliyon (Cell Press) Context: Provides the crystallographic and structural validation for the closely related bromo-analog, confirming the binding modes of this scaffold. URL:[Link]
-
Metabolism of 2,4-Dichlorophenoxyacetic acid. Source:Environmental Health Criteria (WHO/IPCS) Context: Details the formation of amide and amino acid conjugates of 2,4-D in biological systems. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2,4-Dichlorophenoxy Acetamide Synthesis Optimization
Current Status: Operational Topic: Reaction Time & Kinetic Optimization Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]
Welcome to the Synthesis Optimization Hub
You are likely here because your synthesis of 2,4-dichlorophenoxy acetamide is hitting a kinetic wall. Whether you are experiencing stalled conversion rates, competitive hydrolysis, or inconsistent yields over long reaction windows, this guide addresses the mechanistic root causes of these delays.
This support module focuses on the direct alkylation route (Williamson Ether Synthesis type), where 2,4-dichlorophenol (2,4-DCP) reacts with 2-chloroacetamide.[1] This is the most direct path but is often plagued by slow
Part 1: The Kinetic Bottleneck (Why is it slow?)
Q: I am running the reaction in acetone with
A: The reaction follows
-
Poor Nucleophilicity: The 2,4-dichlorophenoxide anion is less nucleophilic than a standard phenoxide.[1] The two chlorine atoms on the ring are electron-withdrawing (inductive effect), stabilizing the negative charge and making it "lazier" in attacking the electrophile.[1]
-
Lattice Energy Barriers: Potassium carbonate (
) has high lattice energy. In anhydrous acetone, its solubility is negligible.[1] The reaction relies on surface-area contact. As the reaction proceeds, KCl precipitates on the surface of the , "passivating" the base and halting deprotonation.[1]
The Fix: Switch to a solvent with a higher boiling point (e.g., MEK or Acetonitrile ) to increase thermal energy, or introduce a Phase Transfer Catalyst (PTC) to shuttle the anion.[1]
Part 2: Acceleration Protocols (How to speed it up)
Q: How can I reduce reaction time from 24 hours to under 4 hours?
A: You must lower the activation energy (
Method A: The Finkelstein Modification (In-Situ Catalyst)
Add Potassium Iodide (KI) (10 mol%) to your reaction mixture.
-
Mechanism: The iodide anion (
) is a better nucleophile than the phenoxide and a better leaving group than chloride.[1] It reacts with 2-chloroacetamide to form 2-iodoacetamide in situ.[1] The phenoxide then displaces the iodide (a weak base/excellent leaving group) much faster than it would the chloride.[1] -
Result: Reaction rates often double or triple.
Method B: Phase Transfer Catalysis (PTC)
If you are using a biphasic system (e.g., Toluene/Solid Base or Toluene/Aq. NaOH), you must use a quaternary ammonium salt.
-
Recommended Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.
-
Mechanism: The quaternary ammonium cation (
) pairs with the phenoxide anion ( ) and pulls it into the organic phase (Toluene), where the chloroacetamide is dissolved.[1] This "naked" anion is highly reactive because it is not solvated by water molecules.
Part 3: Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for optimizing reaction conditions based on your specific constraints (Solvent vs. Time).
Figure 1: Decision tree for selecting the correct optimization pathway based on solvent system and observed failure mode.
Part 4: Optimized Experimental Protocol
Protocol ID: OPT-24D-AMIDE-02 Objective: High-speed synthesis (Target: 3-5 hours).
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq 2,4-DCP : 1.2 eq Chloroacetamide | Slight excess of electrophile drives kinetics to completion ( |
| Base | Milled base increases surface area. Weaker base prevents amide hydrolysis. | |
| Solvent | Methyl Ethyl Ketone (MEK) | Higher boiling point (80°C) than acetone (56°C) significantly accelerates rate (Arrhenius eq). |
| Catalyst | Potassium Iodide (KI) - 10 mol% | Converts alkyl chloride to alkyl iodide in situ (Finkelstein). |
| Temperature | Reflux (80°C) | Essential for overcoming the activation energy of the deactivated phenol.[1] |
Step-by-Step Procedure:
-
Charge a reaction flask with 2,4-dichlorophenol (1.0 eq) and MEK (5 mL/g).
-
Add anhydrous
(1.5 eq) and stir for 15 minutes at room temperature to form the phenoxide. -
Add Potassium Iodide (0.1 eq).
-
Add 2-chloroacetamide (1.2 eq).
-
Heat to vigorous reflux (internal temp ~78-80°C).
-
Monitor via HPLC or TLC every 60 minutes.
-
Workup: Filter hot to remove inorganic salts (
). Cool filtrate to precipitate product or evaporate solvent and recrystallize from Ethanol/Water.
Part 5: Troubleshooting & FAQs
Q: My HPLC shows a new peak that is NOT the product or the starting material. What is it? A: This is likely 2,4-dichlorophenoxyacetic acid .[1][3]
-
Cause: If water is present in your solvent or base, the amide group on your product can hydrolyze under basic conditions at high temperatures.[1]
-
Fix: Ensure solvents are dry. Switch from NaOH/KOH to
(weaker base). If using PTC, ensure the aqueous phase is not too concentrated with caustic.[1]
Q: Can I use Chloroacetyl chloride instead of Chloroacetamide to be faster? A: Yes, but it changes the workflow.[1]
-
Route: 2,4-DCP + Chloroacetyl chloride
Ester Intermediate Aminolysis with .[1] -
Trade-off: While the first step is fast, the second step (aminolysis) can be messy and lead to double-alkylation side products.[1] The direct alkylation with chloroacetamide is generally "cleaner" for one-pot setups.[1]
Q: Why is the stirring speed important?
A: In heterogeneous reactions (solid-liquid or liquid-liquid), the reaction rate is often mass-transfer limited .[1] If you are using solid
References
-
Measurement of Reaction Kinetics: Kinetic analysis for decomposition of 2,4-Dichlorophenol... (Provides baseline stability data for the phenolic ring).
-
PTC Optimization: Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports.[3] (Demonstrates the efficacy of solid-supported synthesis for 2,4-D derivatives).
-
Williamson Ether Synthesis General Protocol: Improving reaction conditions for Williamson ether synthesis. (Base and solvent selection logic).[4][5]
-
Catalyst Mechanisms: Phase Transfer Catalysts – Knowledge and References. (Mechanistic explanation of quaternary ammonium salts in phenoxide alkylation).
Sources
- 1. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 2. Performance, Reaction Pathway and Kinetics of the Enhanced Dechlorination Degradation of 2,4-Dichlorophenol by Fe/Ni Nanoparticles Supported on Attapulgite Disaggregated by a Ball Milling–Freezing Process [mdpi.com]
- 3. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tailoredread.com [tailoredread.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary and powerful tool for the elucidation of molecular structures. This guide provides an in-depth analysis of the 1H NMR spectrum of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide, a compound of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with related structures, and provide a framework for its characterization, thereby empowering researchers to confidently interpret their own experimental data.
The Strategic Importance of 1H NMR in Structural Elucidation
1H NMR spectroscopy provides a detailed "fingerprint" of a molecule by mapping the chemical environment of each proton. The key parameters derived from a 1H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): This reveals the number of neighboring protons through spin-spin coupling, following the n+1 rule for simple cases.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.
By analyzing these parameters, the connectivity of atoms within a molecule can be pieced together like a puzzle.
Predicted 1H NMR Spectrum of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
The structure of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide is presented below:
Caption: Molecular structure of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide.
Detailed Proton Assignments:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Data |
| H-a (NH - Amide) | ~9.5 - 10.5 | Singlet (broad) | 1H | The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.[1][2] In a similar compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the amide proton appears at 9.69 ppm in DMSO-d6. |
| H-b (Aromatic) | ~7.5 - 7.6 | Doublet | 1H | This proton is on the dichlorophenoxy ring, ortho to the oxygen and meta to a chlorine. The deshielding effect of the oxygen and the ortho chlorine places it downfield. It will appear as a doublet due to coupling with H-d. In related 2,4-dichlorophenoxy derivatives, this proton is observed in this region.[3] |
| H-c (Aromatic) | ~7.3 - 7.4 | Doublet of doublets | 1H | This proton is meta to both the oxygen and a chlorine atom. It will be split by both H-b and H-d, resulting in a doublet of doublets. |
| H-d (Aromatic) | ~7.0 - 7.1 | Doublet | 1H | This proton is ortho to the oxygen and meta to a chlorine, but further from the second chlorine compared to H-b, thus appearing slightly more upfield. It will be a doublet due to coupling with H-c. |
| H-e (Aromatic) | ~7.2 - 7.4 | Doublet | 2H | These protons are on the aminophenyl ring, ortho to the amide group and meta to the amino group. The electron-withdrawing amide group will deshield them, while the electron-donating amino group will have a smaller shielding effect. They will appear as a doublet due to coupling with H-f. In various N-(substituted-phenyl)-acetamides, these protons are found in this range.[4] |
| H-f (Aromatic) | ~6.6 - 6.8 | Doublet | 2H | These protons are ortho to the amino group and meta to the amide group. The strong shielding effect of the amino group will shift them significantly upfield. They will appear as a doublet due to coupling with H-e. The chemical shifts of ring protons in substituted anilines and their acetamides confirm this upfield shift.[5] |
| H-g (CH2) | ~4.6 - 4.8 | Singlet | 2H | The methylene protons are adjacent to an oxygen atom and a carbonyl group, both of which are strongly deshielding. This will shift the signal significantly downfield. Due to the lack of adjacent protons, it will appear as a singlet. In a similar compound, N-(1-(3-(4-Bromophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide, the O-CH2 protons appear at 4.80 ppm.[3] |
| H-h (NH2) | ~4.5 - 5.5 | Singlet (broad) | 2H | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature.[2][6] They often appear as a broad singlet and are D2O exchangeable.[2][7] In aromatic amines, the signal is typically found between 3-5 ppm.[6] |
Comparison with Alternative Analytical Techniques
While 1H NMR is paramount for structural elucidation, a comprehensive characterization relies on a multi-technique approach.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. | Complements 1H NMR by confirming the number and types of carbon atoms. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, which can help in confirming the structure. | High sensitivity, requires very small amounts of sample. | Isomer differentiation can be challenging without tandem MS. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Quick and easy to perform. Good for identifying key functional groups like C=O, N-H, and C-O. | Provides limited information about the overall molecular structure and connectivity. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the compound. | Confirms the empirical and molecular formula. | Does not provide structural information. Requires a pure sample. |
Experimental Protocols
Standard 1H NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3). DMSO-d6 is often a good choice for amides as it can help in resolving N-H protons.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Homogenization: Gently vortex or shake the NMR tube to ensure a homogeneous solution.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
D2O Exchange Experiment
To confirm the identity of labile protons (e.g., NH and NH2), a D2O exchange experiment is invaluable.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d6).
-
D2O Addition: Add a few drops of deuterium oxide (D2O) to the NMR tube.
-
Mixing: Gently shake the tube to mix the contents.
-
Second Spectrum: Re-acquire the 1H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to the NH and NH2 protons will either significantly broaden or disappear in the second spectrum due to the exchange of protons with deuterium.[2][7]
Visualizing the Workflow
Caption: Workflow for the 1H NMR spectral analysis and structural confirmation.
Conclusion
The 1H NMR spectral analysis of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide is a critical step in its characterization. By leveraging a predictive approach based on the well-established principles of NMR and comparative data from related structures, researchers can confidently assign the proton signals and confirm the molecular structure. The integration of complementary analytical techniques and adherence to standardized experimental protocols, such as D2O exchange, further strengthens the scientific rigor of the structural elucidation process. This guide serves as a comprehensive resource for scientists engaged in the synthesis and characterization of novel organic molecules, promoting accuracy and reliability in their research endeavors.
References
- Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v66-218]
- 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23354811/]
- 1H NMR Spectroscopy. University of Regensburg. [URL: https://www.chemie.uni-regensburg.de/OC/lehrstuhl-gmeiner/teaching/ss-2021/fortgeschrittenenpraktikum-arzneimittelanalytik/1h-nmr-spectroscopy.pdf]
- Spectroscopy Tutorial: Amines. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch22/ch22-spec-amine.html]
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines]
- Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-chemical-shifts-d-ppm-of-vari-ous-aromatic-and-other-protons-in-N-substituted-phenyl-acetamides-j-YC-6-H-4-NH-CO-CH-3_tbl3_237190695]
- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [URL: https://www.ijsr.net/get_abstract.php?paper_id=SR221020213536]
- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule - ResearchGate. [URL: https://www.researchgate.net/publication/365191595_Synthesis_Identification_and_Characterization_of_N-4-Aminophenyl_Acetamide_Molecule]
- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576918/]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00287]
- 4-Aminoacetanilide - Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Aminoacetanilide]
- Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-N-4-aminophenylmethacrylamide-in-DMSO-d6_fig1_329622997]
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- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7269]
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- NMR Chemical Shifts of Impurities - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/nmr/nmr-chemical-shifts-of-impurities]
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- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - EPA. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID30620235#properties]
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Safety Operating Guide
Proper Disposal Procedures: N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
[1][2]
Executive Summary & Immediate Directives
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide is a hybrid molecule combining a chlorinated phenoxy moiety (structurally related to the herbicide 2,4-D) and an aromatic amine (aniline derivative).[1][2] This dual nature necessitates a disposal strategy that accounts for skin absorption , aquatic toxicity , and the potential formation of dioxins if incinerated improperly.[2]
Critical "Do's and Don'ts"
| Category | Action |
| Segregation | DO segregate as Halogenated Organic Waste . DO NOT mix with strong acids or oxidizers (risk of hydrolysis to 2,4-D and p-phenylenediamine).[1][2] |
| Container | DO use HDPE or Amber Glass with PTFE-lined caps.[1] DO NOT use metal cans (corrosion risk from potential hydrolysis).[1] |
| Destruction | DO route to high-temperature incineration (>1100°C).[1] DO NOT autoclave or discharge to sewer.[1] |
Chemical Hazard Profile (The "Why" Behind the Protocol)
To ensure safety, we must deconstruct the molecule to understand its specific risks.[2] This is not just "chemical waste"; it is a precursor to two distinct toxicological classes.
Structural Deconstruction[1]
-
2,4-Dichlorophenoxy Group: Upon environmental or metabolic breakdown, this mimics 2,4-D (2,4-Dichlorophenoxyacetic acid).[1][2][3]
-
Aminophenyl Acetamide Group:
Thermal Decomposition Risks
Standard low-temperature incineration (<800°C) of chlorinated aromatics can catalyze the formation of Polychlorinated Dibenzodioxins (PCDDs) .[1] Therefore, this waste stream must be flagged for high-temperature incineration with rapid quench cooling.[1][2]
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before handling, verify the state of the waste. Is it a pure solid, a reaction mixture, or a contaminated solvent?
-
Waste Code Assignment:
-
While this specific CAS may not have a unique "U-list" code, it must be treated as RCRA Hazardous Waste .[2]
-
Primary Code: D016 (if 2,4-D concentration > 10.0 mg/L via TCLP) or F002 (if spent halogenated solvents are present).[1][2]
-
Best Practice: Label as "Non-Regulated Halogenated Organic" if concentration is low, but treat with the severity of D016.[2]
-
Phase 2: Packaging & Labeling[1]
Solid Waste (Pure Substance or Contaminated Solids)[1]
-
Primary Containment: Place substance in a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label.
Liquid Waste (Mother Liquors/Solutions)[1]
-
Compatibility Check: Ensure the waste solvent is compatible with HDPE.
-
pH Check: Neutralize to pH 6-8 if necessary before adding to the drum to prevent amide hydrolysis.
-
Segregation: Pour into the "Halogenated Solvents" carboy.
-
Critical: Never pour this into the "Non-Halogenated" or "Aqueous Acid" streams.
-
Phase 3: Operational Workflow (Visualization)[1]
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision tree for the segregation and packaging of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide waste.
Waste Management & Destruction Specifications
This section is for the EHS team managing the handover to the waste disposal contractor.
Incineration Parameters
To prevent the formation of dioxins/furans from the chlorophenoxy moiety, the disposal facility must adhere to TSCA/RCRA incineration standards for halogenated aromatics.
| Parameter | Requirement | Reason |
| Temperature | > 1100°C (2012°F) | Ensures cleavage of the C-Cl bond and destruction of the aromatic ring.[1] |
| Residence Time | > 2 Seconds | Prevents incomplete combustion byproducts (PICs).[1] |
| Scrubbing | Caustic Scrubber | Required to neutralize HCl gas generated during combustion.[1] |
| Ash Handling | Secure Landfill | Heavy metals or non-combustibles must be stabilized.[1] |
Emergency Spill Response
In the event of a spill in the laboratory, follow this specific protocol to minimize exposure.
PPE Requirements[1][4][5][6][10]
-
Respiratory: N95 (minimum) or P100 HEPA respirator if powder is aerosolized.[1]
-
Skin: Double Nitrile gloves (0.11mm min) or Silver Shield® laminate gloves.[1] The acetamide/aniline structure increases skin permeation risks.
-
Eyes: Chemical splash goggles.[1]
Spill Cleanup Procedure
-
Isolate: Evacuate the immediate area (15 ft radius).
-
Dampen: If solid, cover with a damp paper towel (water or PEG-400) to prevent dust generation.[1][2] Do not dry sweep.[1]
-
Neutralize: Wash the area with a mild detergent solution. Avoid bleach (hypochlorite), as it may react with the amine group to form chloramines (toxic gas).[2]
-
Collect: Place all cleanup materials (towels, gloves) into the Halogenated Solid Waste stream.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Classifications (D016 - 2,4-D).[1][2] RCRA Regulations.[10][11] [Link]
-
National Institutes of Health (NIH) - PubChem. 2,4-Dichlorophenoxyacetic acid Compound Summary (Structural Analog). [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. [Link][1]
-
European Commission. Industrial Emissions Directive - Waste Incineration (Temperature requirements for halogenated waste). [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fertilome.com [fertilome.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. epa.gov [epa.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
Personal protective equipment for handling N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
Part 1: Executive Safety Summary & Risk Assessment
Warning: This compound lacks a compound-specific global safety standard (e.g., specific OSHA PEL).[1][2] Therefore, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of its two toxicophores: the 2,4-dichlorophenoxy moiety (herbicide class) and the 4-aminophenyl moiety (aniline derivative).[1][2]
Predicted Hazard Profile (SAR Analysis)
| Hazard Class | Predicted Risk Level | Mechanistic Basis |
| Acute Toxicity | High | Aniline derivatives can induce methemoglobinemia (interference with oxygen transport in blood) upon absorption.[1][2] |
| Sensitization | Severe | Both phenoxy and aniline groups are known contact sensitizers. Risk of anaphylaxis with repeated exposure.[2] |
| Eye/Skin Irritation | Corrosive/Irritant | 2,4-D derivatives are severe eye irritants.[1][2][3] |
| Target Organs | Liver, Kidney, Blood | Cumulative toxicity expected based on metabolic hydrolysis.[2] |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to the high permeation potential of the aniline moiety.
PPE Selection Guide
| Body Area | Standard Requirement | Technical Justification |
| Hand Protection | Double Gloving Protocol Inner: Silver Shield® (Laminate)Outer: Nitrile (5 mil minimum) | Critical: Aniline derivatives permeate standard nitrile rubber rapidly.[1][2] Laminate liners provide the chemical barrier; nitrile provides dexterity and protects the liner. |
| Respiratory | Engineering Controls Primary If outside hood: P100/N99 Respirator | Solid dusts are the primary exposure vector. Inhalation can lead to rapid systemic absorption.[2] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are inadequate due to the risk of severe corneal damage from the phenoxy group. |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb liquids and hold toxins against the skin. Impervious Tyvek prevents dermal absorption.[2] |
Part 3: Operational Protocols
Workflow Visualization
The following diagram outlines the mandatory safety decision logic for handling this compound.
Caption: Operational logic flow for handling N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide, emphasizing state-dependent spill response.
Step-by-Step Handling Procedures
A. Weighing & Transfer (Highest Risk Operation)[1][2]
-
Why: Static electricity can disperse fine powders of this compound, leading to inhalation or surface contamination.[2]
-
Preparation: Place the analytical balance inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Control: Use an anti-static gun or ionizer on the weighing boat and spatula before contact.
-
Transfer: Weigh the required amount. Do not return excess chemical to the stock container to prevent cross-contamination.
-
Solubilization: If possible, add the solvent (e.g., DMSO, Methanol) to the weighing boat inside the hood to create a solution before moving the material to the reaction vessel.[2] Solutions are safer to transport than powders.[2]
B. Reaction Monitoring[2]
-
Closed Systems: All reactions must be performed in closed vessels (septum-capped flasks).[1][2]
-
Venting: Vent reaction vessels through a scrubbing trap (e.g., dilute NaOH) if gas evolution is anticipated, though acetamides are generally stable.[2]
C. Decontamination & Cleaning[2]
-
Solvent Selection: The dichlorophenoxy group is lipophilic. Water alone is ineffective.[2][3]
-
Protocol:
Part 4: Emergency Response & Disposal[1][2][3]
Exposure Response[1][2]
-
Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol on skin, as it may enhance absorption of the aniline moiety.[2]
-
Inhalation: Move to fresh air immediately. Seek medical attention with specific mention of "Potential Methemoglobinemia" (due to aniline structure).
Waste Disposal Logistics[2]
-
Segregation: Do not mix with strong acids (potential hydrolysis to toxic aniline) or oxidizers.[1]
-
Labeling: Clearly label as "Contains 2,4-D derivative and Aniline derivative - Toxic."
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). 2,4-D (2,4-Dichlorophenoxyacetic acid) IDLH Documentation. Centers for Disease Control and Prevention. [Link][1]
-
European Chemicals Agency (ECHA). (2024).[1][2] Substance Information: Aniline - Risk Assessment. [Link][1][2]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
PubChem. (2024).[2] Compound Summary: 4-Aminoacetanilide (Structural Analogue).[1][2] National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
